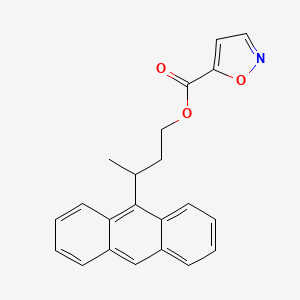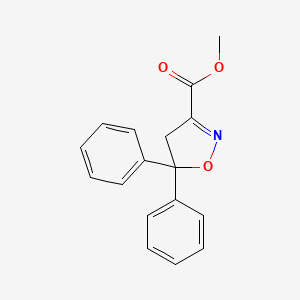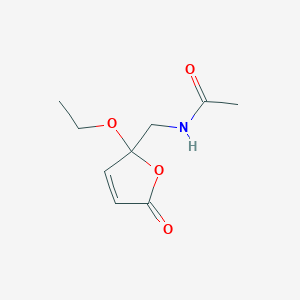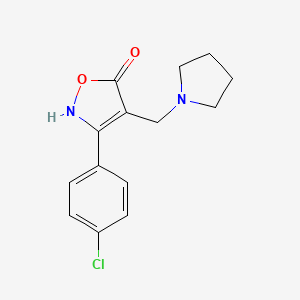
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- is a chemical compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrrolidinylmethyl group attached to the isoxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through a cyclization reaction involving a hydroxylamine and a β-keto ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is attached through a nucleophilic substitution reaction using a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5(2H)-Isoxazolone, 3-(4-bromophenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a bromophenyl group instead of a chlorophenyl group.
5(2H)-Isoxazolone, 3-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
Número CAS |
61194-94-3 |
|---|---|
Fórmula molecular |
C14H15ClN2O2 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-5-3-10(4-6-11)13-12(14(18)19-16-13)9-17-7-1-2-8-17/h3-6,16H,1-2,7-9H2 |
Clave InChI |
GILLLKVBGCGUHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(NOC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


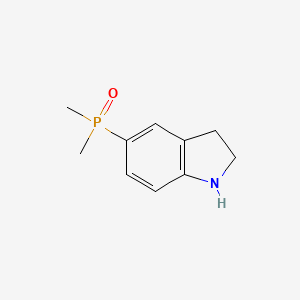

![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)
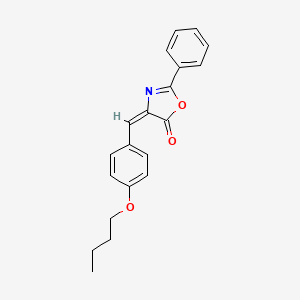
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
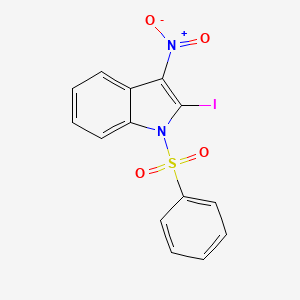

![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
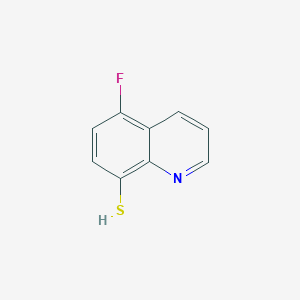
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)

